molecular formula C32H28N4O7 B2532332 ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 931320-12-6

ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

Cat. No. B2532332
CAS RN: 931320-12-6
M. Wt: 580.597
InChI Key: IISFGPIRRJUTTE-UHFFFAOYSA-N
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Description

Ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C32H28N4O7 and its molecular weight is 580.597. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Synthesis

®-HPBE: serves as a versatile intermediate for the synthesis of angiotensin-converting enzyme (ACE) inhibitors . These inhibitors play a crucial role in managing hypertension and heart failure by modulating the renin-angiotensin-aldosterone system. Researchers explore its potential in designing novel ACE inhibitors with improved efficacy and fewer side effects .

Organic Synthesis

The compound’s benzyl group provides a reactive site for various transformations. For instance:

Biocatalysis and Enzyme Engineering

Researchers have explored the use of carbonyl reductase (GoCR) to efficiently produce ®-HPBE. Structure-guided evolution of GoCR led to variants with enhanced stereoselectivity and catalytic efficiency. These variants offer a potential biocatalyst for large-scale production of ®-HPBE .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate involves the condensation of 2-furylmethylamine with 4-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzaldehyde, followed by acylation with N-(4-aminobenzoyl)-L-glutamic acid ethyl ester. The resulting product is then treated with ethyl chloroformate to form the final compound.", "Starting Materials": [ "2-furylmethylamine", "4-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzaldehyde", "N-(4-aminobenzoyl)-L-glutamic acid ethyl ester", "ethyl chloroformate" ], "Reaction": [ "Condensation of 2-furylmethylamine with 4-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzaldehyde in the presence of a suitable catalyst to form 3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazoline", "Acylation of the above product with N-(4-aminobenzoyl)-L-glutamic acid ethyl ester in the presence of a suitable coupling agent to form ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate", "Treatment of the above product with ethyl chloroformate in the presence of a suitable base to form the final compound, ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate" ] }

CAS RN

931320-12-6

Product Name

ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

Molecular Formula

C32H28N4O7

Molecular Weight

580.597

IUPAC Name

ethyl 4-[[2-[3-[[4-(furan-2-ylmethylcarbamoyl)phenyl]methyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C32H28N4O7/c1-2-42-31(40)23-13-15-24(16-14-23)34-28(37)20-35-27-8-4-3-7-26(27)30(39)36(32(35)41)19-21-9-11-22(12-10-21)29(38)33-18-25-6-5-17-43-25/h3-17H,2,18-20H2,1H3,(H,33,38)(H,34,37)

InChI Key

IISFGPIRRJUTTE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5

solubility

not available

Origin of Product

United States

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